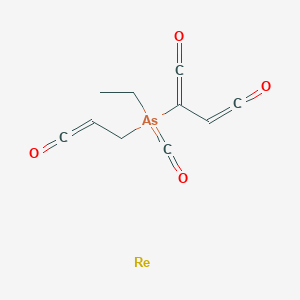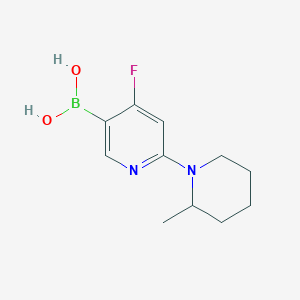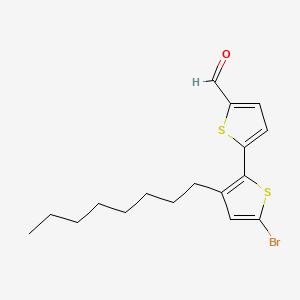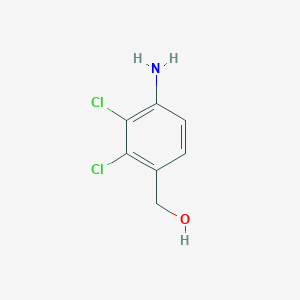![molecular formula C38H37F3O8S B14087674 7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzopyran core through cyclization reactions.
- Introduction of the carboxylic acid group via carboxylation reactions.
- Attachment of the nonadienyl side chain through coupling reactions.
- Functionalization of the phenoxy and hydroxy groups using selective protection and deprotection strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as chromatography and crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
- Oxidation of hydroxy groups may yield ketones or aldehydes.
- Reduction of carbonyl groups may yield primary or secondary alcohols.
- Substitution reactions may yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- would depend on its specific application. For example:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- may include:
- Other benzopyran derivatives with different substituents.
- Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to similar compounds.
Propriétés
Formule moléculaire |
C38H37F3O8S |
|---|---|
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
7-[10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47) |
Clé InChI |
IXJCHVMUTFCRBH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)

![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate](/img/structure/B14087606.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087607.png)




![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)

![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
